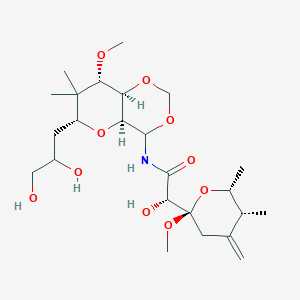
Mycalamide A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2S)-N-[(4aS,6R,8S,8aR)-6-(2,3-dihydroxypropyl)-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide” is a complex organic molecule with multiple functional groups, including hydroxyl, methoxy, and acetamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrano[3,2-d][1,3]dioxin ring system and the subsequent attachment of the hydroxy, methoxy, and acetamide groups. Typical reaction conditions may include the use of protecting groups, selective oxidation and reduction reactions, and careful control of stereochemistry.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and purity. This might involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The methoxy groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction of the methoxy groups could yield additional hydroxyl groups.
科学研究应用
Antitumor Activity
Mechanism of Action
Mycalamide A exhibits potent antitumor properties primarily through its role as a protein synthesis inhibitor. It has been shown to inhibit the epidermal growth factor (EGF)-induced neoplastic transformation in JB6 Cl41 P+ cells, which are a model for studying skin cancer. The compound induces apoptosis at nanomolar concentrations and inhibits transcriptional activities of oncogenic factors such as AP-1 and NF-κB, contributing to its cancer preventive properties .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines, including HeLa cells, through mechanisms involving apoptosis induction and inhibition of colony formation in soft agar assays. The effective concentration range for inducing apoptosis is reported to be between 12.5 nM and 50 nM, with lower concentrations primarily affecting cell growth rather than triggering programmed cell death .
Antiviral Properties
This compound has also been identified as an antiviral agent. Research indicates that it possesses activity against certain viruses, although specific mechanisms and target viruses require further elucidation. The compound's antiviral potential adds another layer to its therapeutic applicability, suggesting it could be utilized in treatments beyond oncology .
Potential in Glioblastoma Treatment
Recent studies have explored the effectiveness of this compound in glioblastoma, particularly concerning its interaction with O6-methylguanine-DNA methyltransferase (MGMT), a key protein involved in DNA repair that often confers resistance to alkylating agents used in chemotherapy. By potentially inhibiting MGMT activity, this compound may enhance the efficacy of existing glioblastoma treatments .
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound across different studies:
Case Studies
Several case studies highlight the effectiveness of this compound in clinical and experimental settings:
- Case Study 1: In a controlled experiment with JB6 Cl41 P+ cells, this compound was shown to significantly reduce EGF-induced neoplastic transformation when administered at concentrations as low as 1.25 nM.
- Case Study 2: In HeLa cells, treatment with this compound resulted in a marked decrease in cell viability, with IC50 values indicating strong cytotoxic effects at low concentrations.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it could act as an enzyme inhibitor by binding to the active site of the enzyme, or it could modulate receptor activity by binding to a receptor and altering its conformation.
相似化合物的比较
Similar Compounds
- (2S)-N-[(4aS,6R,8S,8aR)-6-(2,3-dihydroxypropyl)-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide
- (2S)-N-[(4aS,6R,8S,8aR)-6-(2,3-dihydroxypropyl)-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which can confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or biological activity.
属性
CAS 编号 |
115185-92-7 |
|---|---|
分子式 |
C24H41NO10 |
分子量 |
503.6 g/mol |
IUPAC 名称 |
(2S)-N-[(4aS,6R,8S,8aR)-6-(2,3-dihydroxypropyl)-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide |
InChI |
InChI=1S/C24H41NO10/c1-12-9-24(31-7,35-14(3)13(12)2)19(28)21(29)25-22-18-17(32-11-33-22)20(30-6)23(4,5)16(34-18)8-15(27)10-26/h13-20,22,26-28H,1,8-11H2,2-7H3,(H,25,29)/t13-,14-,15?,16-,17+,18+,19-,20-,22?,24-/m1/s1 |
InChI 键 |
IJASURGZDJYQGF-UBZSBTAVSA-N |
SMILES |
CC1C(OC(CC1=C)(C(C(=O)NC2C3C(C(C(C(O3)CC(CO)O)(C)C)OC)OCO2)O)OC)C |
手性 SMILES |
C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)NC2[C@@H]3[C@@H]([C@H](C([C@H](O3)CC(CO)O)(C)C)OC)OCO2)O)OC)C |
规范 SMILES |
CC1C(OC(CC1=C)(C(C(=O)NC2C3C(C(C(C(O3)CC(CO)O)(C)C)OC)OCO2)O)OC)C |
同义词 |
mycalamide A |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















